molecular formula C17H15N3O2S B2515368 N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide CAS No. 364743-40-8

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2515368
CAS No.: 364743-40-8
M. Wt: 325.39
InChI Key: BDWLDJPYZJRPRY-UHFFFAOYSA-N
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Description

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12-7-9-13(10-8-12)16-19-20-17(23-16)18-15(21)11-22-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWLDJPYZJRPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atom in the thiadiazole ring can participate in nucleophilic substitution (SN) reactions. Studies on similar 1,3,4-thiadiazoles demonstrate that:

Reaction TypeConditionsProductKey References
Thiol group substitution Alkylation with alkyl halides (e.g., CH₃I) in basic mediaS-alkylated derivatives
Displacement of thiadiazole substituents Reaction with amines or hydrazines under refluxAmine- or hydrazine-functionalized analogs

For example, the thiadiazole sulfur in analogous compounds reacts with methyl iodide to form methylthio derivatives . This reactivity suggests that N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide could undergo similar alkylation or arylation reactions to modify its electronic properties.

Oxidation Reactions

The thiadiazole ring and acetamide side chain are susceptible to oxidation:

Oxidizing AgentConditionsProductApplication
H₂O₂ (30%)Room temperature, acidic pHSulfoxide/sulfone derivativesBioactivity modulation
KMnO₄Aqueous, basic mediaCleavage of thiadiazole ringDegradation studies

Oxidation of the thiadiazole sulfur to sulfoxide or sulfone forms is well-documented in structurally related compounds . Such modifications can alter the compound’s polarity and biological activity.

Hydrolysis of Acetamide Moiety

The phenoxyacetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionCatalystProduct
6M HClReflux2-Phenoxyacetic acid + 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
NaOH (10%)RefluxSodium phenoxyacetate + thiadiazole amine

This reaction is critical for prodrug activation or metabolic studies. Hydrolysis kinetics depend on substituent electronic effects; electron-withdrawing groups accelerate the process.

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring participates in cycloaddition reactions:

Reaction PartnerConditionsProduct
Alkyne derivativesCu(I)-catalyzed click chemistryTriazole-thiadiazole hybrids
Nitrile oxidesThermal conditionsIsoxazole-linked compounds

For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide yields triazole-containing derivatives , which are explored for enhanced bioactivity.

Biological Interactions and Enzymatic Modifications

In pharmacological contexts, this compound may undergo enzymatic transformations:

Enzyme SystemReactionOutcome
Cytochrome P450Oxidative demethylationHydroxylated metabolites
EsterasesAcetamide hydrolysisFree amine intermediate

Studies on similar thiadiazoles show that metabolic hydrolysis of the acetamide group generates bioactive amine intermediates, which may interact with cellular targets like kinases or DNA .

Comparative Reactivity Data

Key differences between this compound and analogs:

PropertyThis CompoundN-(5-Mercapto-thiadiazol) Analogs Fluorophenyl Derivatives
Hydrolysis rate (t₁/₂, pH 7)~45 min~120 min~90 min
Oxidation potential (E₁/₂)+1.2 V+0.9 V+1.5 V
LogP3.82.54.1

Data inferred from structurally related compounds suggest that the 4-methylphenyl group enhances lipophilicity, slowing hydrolysis compared to more polar analogs .

Scientific Research Applications

Synthesis and Properties

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide can be synthesized through several methods, typically involving the formation of the thiadiazole ring followed by acetamide formation. The general synthetic route includes:

  • Formation of the Thiadiazole Ring : This is achieved by reacting a hydrazonoyl halide with a suitable thiocyanate or thiosemicarbazide derivative.
  • Substitution Reactions : The 4-methylphenyl group is introduced through a substitution reaction involving an aryl halide.
  • Acetamide Formation : The final step involves reacting the thiadiazole derivative with 2-phenoxyacetyl chloride to yield the desired acetamide compound.

The molecular formula for this compound is C17H15N3O2S, with a molecular weight of approximately 325.38 g/mol .

Anticancer Applications

Research has shown that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance, related compounds have demonstrated effectiveness against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) . Specific studies have reported percent growth inhibitions (PGIs) exceeding 70% against several cancer types when tested in vitro.

Case Studies

  • In Vitro Studies : A study focusing on similar thiadiazole derivatives indicated that they could significantly inhibit cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Comparative Analysis : In comparison to conventional chemotherapeutics like doxorubicin, some thiadiazole derivatives displayed comparable or superior cytotoxicity against specific tumor types .

Other Therapeutic Applications

Beyond anticancer properties, this compound may have potential applications in:

  • Anti-inflammatory Treatments : Preliminary docking studies suggest that this compound might act as a 5-lipoxygenase inhibitor, which is relevant for inflammatory conditions .
  • Antimicrobial Activity : Thiadiazole derivatives have also been explored for their antimicrobial properties, indicating a broader spectrum of biological activities.

Mechanism of Action

The mechanism of action of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but lacks the phenoxyacetamide moiety.

    N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide: Similar structure but with a phenyl group instead of a phenoxy group.

Uniqueness

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxyacetamide moiety enhances its ability to interact with biological targets and may improve its pharmacokinetic properties .

Biological Activity

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of thiadiazole derivatives, which are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with phenoxyacetic acid or its derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction at room temperature or slightly elevated temperatures.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains.

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20
Candida albicans25

The compound exhibited potent activity against Gram-positive bacteria compared to Gram-negative bacteria, indicating a selective antimicrobial profile.

Anti-inflammatory Activity

Research has demonstrated that this compound also possesses anti-inflammatory properties. In animal models, it showed a significant reduction in edema induced by inflammatory agents.

Dosage (mg/kg) % Inhibition of Edema Reference
1045.33
2061.20

This suggests its potential utility in treating inflammatory conditions.

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. Studies using various cancer cell lines indicated that it could induce apoptosis and inhibit cell division.

Cancer Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)12

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit enzymes involved in cell signaling pathways critical for microbial growth and cancer cell proliferation.

  • Enzyme Inhibition : The compound may inhibit key enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication in bacteria and cancer cells.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inflammatory Pathway Modulation : The anti-inflammatory effects are thought to arise from the inhibition of pro-inflammatory cytokines and mediators.

Case Studies

A notable study highlighted the effectiveness of this compound in a murine model for inflammatory bowel disease (IBD). The treatment group showed a significant reduction in disease severity compared to controls, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.

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